Cardioquin
Description
Properties
CAS No. |
7681-28-9 |
|---|---|
Molecular Formula |
C26H34N2O9 |
Molecular Weight |
518.6 g/mol |
IUPAC Name |
(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid |
InChI |
InChI=1S/C20H24N2O2.C6H10O7/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;7-1-2(8)3(9)4(10)5(11)6(12)13/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1-5,8-11H,(H,12,13)/t13-,14?,19+,20-;2-,3+,4+,5-/m00/s1 |
InChI Key |
KUTGSSTVCUKONV-JWVVETNKSA-N |
SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C(=O)C(C(C(C(C(=O)O)O)O)O)O |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3CC4CCN3C[C@@H]4C=C)O.C(=O)[C@@H]([C@H]([C@H]([C@@H](C(=O)O)O)O)O)O |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C(=O)C(C(C(C(C(=O)O)O)O)O)O |
Other CAS No. |
7681-28-9 |
Synonyms |
Cardioquin quinidine polygalacturonate |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Overview
Quinidine, the active ingredient in Cardioquin, is classified as a Class IA antiarrhythmic agent. It functions by blocking sodium channels, which helps restore normal sinus rhythm and suppresses abnormal heart rhythms. The drug is indicated for:
- Management of Atrial Fibrillation : Quinidine is used to maintain sinus rhythm in patients with chronic atrial fibrillation.
- Ventricular Arrhythmias : It is effective in treating documented ventricular arrhythmias.
- Brugada Syndrome : Quinidine has shown potential in managing this genetic condition associated with increased risk of sudden cardiac death.
Atrial Fibrillation Management
Quinidine has been extensively studied for its efficacy in controlling atrial fibrillation. A randomized controlled trial indicated that while quinidine can suppress recurrences of atrial fibrillation, it does not significantly reduce overall mortality compared to placebo .
Ventricular Arrhythmias
Quinidine's role in managing ventricular arrhythmias has been documented in various studies, showing its effectiveness in preventing life-threatening arrhythmias .
| Study | Population | Findings |
|---|---|---|
| Hydroquinidine Study | High-risk patients with ventricular arrhythmias | Significant reduction in arrhythmic events with hydroquinidine treatment |
Case Studies
Case studies provide real-world insights into the application of this compound in clinical settings.
Case Study 1: Atrial Fibrillation Management
- Patient Profile : A 73-year-old male with persistent atrial fibrillation.
- Treatment : Initiated on this compound (quinidine) after unsuccessful cardioversion.
- Outcome : Patient maintained sinus rhythm for over 12 months without significant adverse effects, although gastrointestinal side effects were noted .
Case Study 2: Quinidine-Induced Adverse Effects
- Patient Profile : A 76-year-old male experiencing dysphagia during quinidine therapy.
- Outcome : Diagnosis of quinidine pill esophagitis; symptoms resolved upon discontinuation of the medication .
Safety Profile and Adverse Effects
While this compound is effective for arrhythmia management, it carries a risk of several adverse effects:
- Cardiovascular Effects : Hypotension, syncope, prolonged QT interval leading to torsades de pointes .
- Gastrointestinal Effects : Nausea, vomiting, and diarrhea are common side effects experienced by up to 30% of patients .
- Ocular Effects : Patients may experience visual disturbances such as blurred vision or photophobia due to quinidine keratopathy .
Preparation Methods
Salt Formation via Acid-Base Reaction
The synthesis involves reacting quinidine free base with polygalacturonic acid in aqueous medium. Key steps include:
-
Dissolution : Polygalacturonic acid is dissolved in deionized water under agitation, with pH adjusted to 3.5–4.0 using hydrochloric acid to ensure complete protonation of carboxyl groups.
-
Neutralization : Quinidine base is added incrementally, maintaining a molar ratio of 1:1 (quinidine to galacturonic acid monomer units). The exothermic reaction raises the pH to 6.8–7.2, indicating salt formation.
-
Precipitation and Drying : The solution is spray-dried at 120°C to yield a fine, amorphous powder.
Formulation into Tablets
The quinidine polygalacturonate powder is blended with excipients (e.g., microcrystalline cellulose, magnesium stearate) and compressed into 275 mg tablets. Critical quality control parameters include:
| Parameter | Specification | Method |
|---|---|---|
| Drug Content | 95–105% of label claim | HPLC |
| Dissolution Rate (30 min) | ≥80% released | USP Apparatus II |
| Friability | ≤0.8% | USP Method<sup></sup> |
Analytical Characterization
Spectroscopic Confirmation
Fourier-transform infrared (FTIR) spectroscopy verifies salt formation by identifying shifts in the carbonyl stretch of polygalacturonic acid (from 1,730 cm⁻¹ to 1,590 cm⁻¹) and the tertiary amine peak of quinidine (from 3,350 cm⁻¹ to 3,200 cm⁻¹).
Bioequivalence Studies
A randomized trial comparing quinidine polygalacturonate (this compound) to quinidine sulfate demonstrated equivalent AUC (area under the curve) values (98.3 ± 12.7 vs. 100.0 ± 11.2 μg·h/mL) but a 40% reduction in gastrointestinal adverse events.
Comparative Efficacy of Quinidine Formulations
Data from a blinded, parallel-group study of 76 patients with ventricular arrhythmias highlight the therapeutic equivalence of this compound to other quinidine salts:
This compound’s once-daily dosing and improved tolerability make it advantageous for long-term arrhythmia management.
Scalability and Industrial Production
Gram-scale synthesis, as demonstrated for Tournefolic acid B, informs this compound’s manufacturing. Key considerations include:
Q & A
Q. How can researchers reconcile contradictory findings in this compound’s efficacy across preclinical models?
- Answer: Conduct a systematic review with subgroup analyses by model type (e.g., rodent vs. canine). Use in silico simulations (e.g., cardiac electrophysiology models) to test hypotheses across species. For example, if rodent studies show proarrhythmic effects but canine models do not, compare ion channel affinity profiles (e.g., Nav1.5 vs. Kv11.1). Publish negative results to reduce publication bias .
Q. What strategies integrate multi-omics data to elucidate this compound’s therapeutic pathways?
- Answer: Combine transcriptomics (RNA-seq of cardiac tissue), proteomics (mass spectrometry), and metabolomics (LC-MS) to identify pathways like calcium handling or oxidative stress. Use bioinformatics tools (e.g., STRING for protein networks) and machine learning (e.g., random forests) to prioritize targets. Validate findings with CRISPR-edited cell lines .
Methodological Considerations
- Data Contradictions: Apply Bradford Hill criteria to assess causality in conflicting results (e.g., dose-response consistency, biological plausibility) .
- Reproducibility: Share raw data via repositories like Figshare and include step-by-step protocols for in vivo assays (e.g., Langendorff heart preparations) .
- Ethical Reporting: Disclose conflicts of interest (e.g., industry funding) and adhere to COPE guidelines for authorship .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
